Ca²⁺ Mobilization Potency of DL-InsP3-5S Compared to Native IP3 and the Tris-Phosphorothioate Analog in SH-SY5Y Cells
In a direct head-to-head comparison within the same study, DL-InsP3-5S mobilized intracellular Ca²⁺ stores in permeabilized SH-SY5Y human neuroblastoma cells with an EC₅₀ of 0.8 µM. This potency is intermediate between that of the endogenous agonist D-Ins(1,4,5)P₃ (EC₅₀ 0.11 µM) and the fully thio-substituted analog DL-InsP3S₃ (EC₅₀ 2.5 µM). All three compounds behaved as full agonists, releasing 55–60% of sequestered ⁴⁵Ca²⁺ [1].
| Evidence Dimension | Ca²⁺ mobilization potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.8 µM; full agonist (55–60% release) |
| Comparator Or Baseline | D-Ins(1,4,5)P₃: EC₅₀ = 0.11 µM; DL-InsP3S₃: EC₅₀ = 2.5 µM |
| Quantified Difference | 7.3-fold less potent than IP3; 3.1-fold more potent than DL-InsP3S₃ |
| Conditions | Permeabilized SH-SY5Y human neuroblastoma cells, ⁴⁵Ca²⁺ release assay |
Why This Matters
This intermediate potency positions DL-InsP3-5S as a balanced tool for activating IP3 receptors, offering sufficient potency for robust signal generation while avoiding the extremely low potency of the fully substituted analog that may limit experimental utility.
- [1] Safrany ST, Wojcikiewicz RJ, Strupish J, McBain J, Cooke AM, Potter BV, Nahorski SR. Synthetic phosphorothioate-containing analogues of inositol 1,4,5-trisphosphate mobilize intracellular Ca2+ stores and interact differentially with inositol 1,4,5-trisphosphate 5-phosphatase and 3-kinase. Mol Pharmacol. 1991 Jun;39(6):754-61. PMID: 1646949. View Source
